![molecular formula C8H4BrFO3 B15203830 6-Bromo-7-fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B15203830.png)
6-Bromo-7-fluoro-4H-benzo[d][1,3]dioxin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-7-fluoro-4H-benzo[d][1,3]dioxin-4-one is a chemical compound that belongs to the class of benzo[d][1,3]dioxin-4-ones This compound is characterized by the presence of bromine and fluorine atoms attached to the benzo[d][1,3]dioxin-4-one core structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-7-fluoro-4H-benzo[d][1,3]dioxin-4-one can be achieved through several synthetic routes. One common method involves the direct synthesis from salicylic acids and acetylenic esters. The reaction is mediated by copper(I) iodide (CuI) and sodium bicarbonate (NaHCO3) in acetonitrile at room temperature . This method allows for the formation of the benzo[d][1,3]dioxin-4-one core structure with the desired bromine and fluorine substitutions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, catalyst- and additive-free methods have been developed to construct benzo[d][1,3]dioxin-4-one derivatives, which are important structural units in various applications .
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-7-fluoro-4H-benzo[d][1,3]dioxin-4-one undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of various derivatives.
Amidation Reactions: The benzo[d][1,3]dioxin-4-one core can react with primary amines to form salicylamides.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
- Copper(I) iodide (CuI)
- Sodium bicarbonate (NaHCO3)
- Acetonitrile (CH3CN)
- Primary amines for amidation reactions .
Major Products
The major products formed from the reactions of this compound include various substituted benzo[d][1,3]dioxin-4-one derivatives and salicylamides .
Applications De Recherche Scientifique
6-Bromo-7-fluoro-4H-benzo[d][1,3]dioxin-4-one has several scientific research applications, including:
- Chemistry : It is used as an intermediate in the synthesis of multiple-substituted benzene derivatives, which are valuable in various chemical reactions and processes .
- Biology : The compound’s derivatives have potential applications in biological studies, particularly in the development of new bioactive molecules.
- Medicine : Research is ongoing to explore the therapeutic potential of this compound derivatives in treating various medical conditions.
- Industry : The compound is used in the production of insecticides and other industrial chemicals .
Mécanisme D'action
The mechanism of action of 6-Bromo-7-fluoro-4H-benzo[d][1,3]dioxin-4-one involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound. Generally, the compound’s unique structure allows it to interact with enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
6-Bromo-7-fluoro-4H-benzo[d][1,3]dioxin-4-one can be compared with other similar compounds, such as:
- 4H-benzo[d][1,3]dioxin-4-one : The parent compound without bromine and fluorine substitutions.
- 6-Bromo-4H-benzo[d][1,3]dioxin-4-one : A similar compound with only a bromine substitution.
- 7-Fluoro-4H-benzo[d][1,3]dioxin-4-one : A similar compound with only a fluorine substitution.
The uniqueness of this compound lies in the presence of both bromine and fluorine atoms, which can significantly influence its chemical properties and reactivity compared to its analogs .
Propriétés
Formule moléculaire |
C8H4BrFO3 |
|---|---|
Poids moléculaire |
247.02 g/mol |
Nom IUPAC |
6-bromo-7-fluoro-1,3-benzodioxin-4-one |
InChI |
InChI=1S/C8H4BrFO3/c9-5-1-4-7(2-6(5)10)12-3-13-8(4)11/h1-2H,3H2 |
Clé InChI |
KOPMEXJRDUNNLT-UHFFFAOYSA-N |
SMILES canonique |
C1OC2=CC(=C(C=C2C(=O)O1)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-N-(3-methylphenyl)acrylamide](/img/structure/B15203747.png)

![5-Bromo-3-isopropyl-1h-pyrazolo[3,4-b]pyridine](/img/structure/B15203772.png)


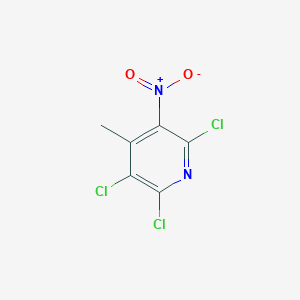
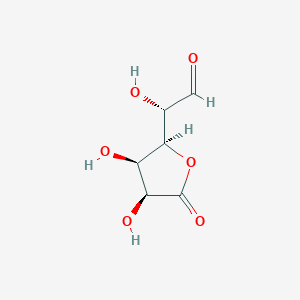


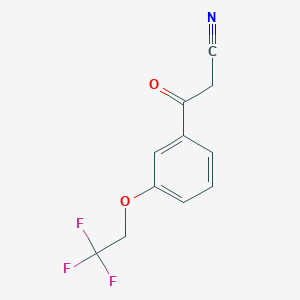
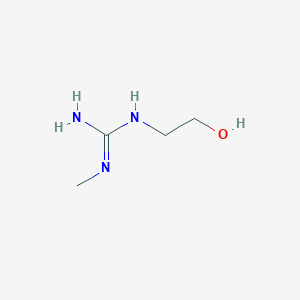
![1-Methyl-2-oxabicyclo[2.2.2]octan-4-amine](/img/structure/B15203826.png)
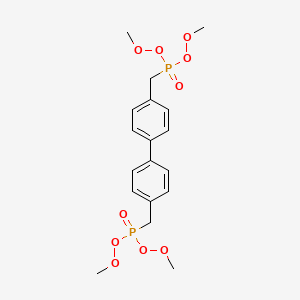
![7-Iodo-2-phenyl-1H-benzo[d]imidazole](/img/structure/B15203835.png)
